molecular formula C18H12Cl2O B2641533 3,5-Bis(4-chlorophenyl)phenol CAS No. 115752-49-3

3,5-Bis(4-chlorophenyl)phenol

Cat. No.: B2641533
CAS No.: 115752-49-3
M. Wt: 315.19
InChI Key: UKFYOCXWECHPAK-UHFFFAOYSA-N
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Description

3,5-Bis(4-chlorophenyl)phenol is an organic compound characterized by a phenolic structure with two 4-chlorophenyl groups attached at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(4-chlorophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(4-chlorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Bis(4-chlorophenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(4-chlorophenyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to antimicrobial, anti-inflammatory, and anticancer effects .

Comparison with Similar Compounds

    4-Chlorophenol: A simpler phenolic compound with one chlorophenyl group.

    2,4-Dichlorophenol: Contains two chlorine atoms on the phenol ring.

    Bisphenol A: Contains two phenol groups connected by a methylene bridge.

Comparison: 3,5-Bis(4-chlorophenyl)phenol is unique due to the presence of two 4-chlorophenyl groups, which enhance its chemical reactivity and potential biological activity compared to simpler phenols like 4-chlorophenol and 2,4-dichlorophenol. Unlike Bisphenol A, which is primarily used in the production of plastics, this compound has broader applications in scientific research and potential therapeutic uses .

Properties

IUPAC Name

3,5-bis(4-chlorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2O/c19-16-5-1-12(2-6-16)14-9-15(11-18(21)10-14)13-3-7-17(20)8-4-13/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFYOCXWECHPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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